molecular formula C26H22FN3O5S2 B2796936 (Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-16-9

(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2796936
CAS RN: 865198-16-9
M. Wt: 539.6
InChI Key: VUQHVKSXQLGZTN-SGEDCAFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a dihydroquinolin-1(2H)-yl group, which is a nitrogen-containing heterocyclic compound . This group is a core structural component in various biologically active compounds . The compound also contains a benzoyl group and a benzo[d]thiazol group, which are common in many organic compounds.

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Dabholkar and Tripathi (2011) details the synthesis of related compounds, highlighting the process of creating molecules with potential antibacterial properties. They synthesized a series of compounds that were tested against gram-negative and gram-positive bacteria, showing promise in developing new antibacterial agents (Dabholkar & Tripathi, 2011).

Antitubercular Evaluation

Kantevari et al. (2011) conducted a study on novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from similar structural motifs for their antitubercular activity against Mycobacterium tuberculosis. This research illustrates the compound's potential application in combating tuberculosis, with several analogues showing significant activity (Kantevari et al., 2011).

Biological and Pharmacological Screening

Patel et al. (2009) explored the synthesis of various substituted compounds for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities screening. Their work provides insights into the broader pharmacological potential of compounds with similar chemical structures (Patel et al., 2009).

Novel Functionalized Compounds Synthesis

Arab-Salmanabadi et al. (2015) synthesized a series of novel functionalized compounds through reactions involving similar structural backbones. This study not only elucidates the synthetic pathways but also underscores the structural versatility and potential applicability of these compounds in various scientific domains (Arab-Salmanabadi et al., 2015).

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, compounds containing a dihydroquinolin-1(2H)-yl group have been shown to display a range of potent biological properties .

properties

IUPAC Name

methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O5S2/c1-35-24(31)16-29-22-13-10-19(27)15-23(22)36-26(29)28-25(32)18-8-11-20(12-9-18)37(33,34)30-14-4-6-17-5-2-3-7-21(17)30/h2-3,5,7-13,15H,4,6,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQHVKSXQLGZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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